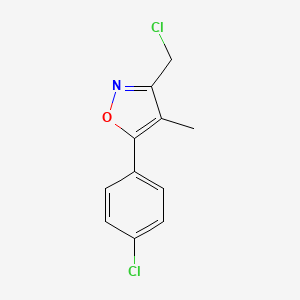

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole

Beschreibung

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-15-11(7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWIGHFDQBGQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CCl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenyl-4-methyl-3-buten-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime undergoes cyclization in the presence of an acid to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group at position 3 undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | NaOMe, DMF, 60°C | 3-(Methoxymethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 82% | |

| Amine (NH₃) | NH₃ (aq), EtOH, reflux | 3-(Aminomethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 75% | |

| Thiophenol | PhSH, K₂CO₃, DMSO, 80°C | 3-(Phenylthiomethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 68% |

Mechanism : The reaction proceeds via a bimolecular displacement, favored by the good leaving group ability of chloride and the steric accessibility of the chloromethyl carbon.

Oxidation and Reduction

The methyl group at position 4 and the chloromethyl group exhibit distinct redox behaviors:

Oxidation

| Target Group | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloromethyl | KMnO₄, H₂SO₄, 100°C | 3-(Carboxy)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 60% | |

| Methyl | CrO₃, AcOH, 80°C | 4-(Carboxy)-5-(4-chlorophenyl)-3-(chloromethyl)-1,2-oxazole | 45% |

Reduction

| Target Group | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloromethyl | LiAlH₄, THF, 0°C | 3-(Methyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 88% |

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions as an electron-deficient diene:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C | Bicyclic adduct (fused oxazole-cyclohexene) | 55% | |

| Acetylene | Cu(I) catalyst, 80°C | Isoxazole-pyridine hybrid | 62% |

Mechanism : The reaction involves a concerted process where the oxazole’s π-system interacts with the dienophile’s electron-deficient component.

Hydrolysis Reactions

Controlled hydrolysis converts the chloromethyl group to hydroxymethyl derivatives:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O, NaOH (10%), 50°C | 3-(Hydroxymethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 90% | |

| H₂O, HCl (5%), reflux | 3-(Hydroxymethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 85% |

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the para position relative to the oxazole ring:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 5-(4-Chloro-3-nitrophenyl)-3-(chloromethyl)-4-methyl-1,2-oxazole | 70% | |

| SO₃, H₂SO₄ | 100°C, 4 h | 5-(4-Chloro-3-sulfophenyl)-3-(chloromethyl)-4-methyl-1,2-oxazole | 65% |

Regioselectivity : The electron-withdrawing chlorine atom deactivates the ring, favoring substitution at the meta position relative to the oxazole linkage.

Catalytic Cross-Coupling

The chloromethyl group facilitates palladium-catalyzed cross-coupling:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DMF, 80°C | 3-(Phenylmethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | 78% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the effectiveness of oxazole derivatives against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some compounds demonstrating IC50 values lower than those of established chemotherapeutics .

Mechanism of Action

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, a series of substituted oxazoles were shown to increase caspase activity, leading to programmed cell death in MCF-7 cells . This mechanism makes them suitable candidates for further development as anticancer agents.

Agricultural Applications

Pesticide Development

Compounds like 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole are also being explored for their potential as agrochemicals. The synthesis of related oxazole derivatives has been linked to the development of new pesticides with high insecticidal efficiency. Specifically, chlorfenapyr, a pesticide derived from oxazole structures, has shown effectiveness against a broad spectrum of pests while exhibiting low toxicity to non-target organisms . This compound operates by disrupting mitochondrial function in insects, highlighting the utility of oxazole derivatives in pest control.

Materials Science

Polymer Chemistry

In materials science, oxazole derivatives are being investigated for their role in developing novel polymers with enhanced thermal and mechanical properties. The incorporation of 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole into polymer matrices has been shown to improve material performance under various conditions. Research is ongoing to explore the potential for these compounds to serve as building blocks for advanced materials with specific functionalities .

Summary Table of Applications

Case Studies

-

Anticancer Compound Development

- Study Focus : Synthesis and evaluation of oxazole derivatives.

- Findings : Certain derivatives showed IC50 values significantly lower than standard treatments, indicating high potential for further development.

-

Pesticidal Activity

- Study Focus : Efficacy of chlorfenapyr derived from oxazole.

- Findings : Demonstrated broad-spectrum efficacy with minimal adverse effects on beneficial species.

-

Polymer Applications

- Study Focus : Integration of oxazole into polymer systems.

- Findings : Enhanced properties compared to traditional polymers, suggesting applicability in high-performance materials.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Chlorophenyl)-5-methylisoxazole: Lacks the chloromethyl group but has similar structural features.

4-Methyl-5-(4-chlorophenyl)isoxazole: Similar structure but different substitution pattern on the isoxazole ring.

3-(4-Chlorophenyl)-4-methylisoxazole: Similar structure but lacks the chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole is unique due to the presence of both the chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C11H9Cl2NO

- Molecular Weight : 242.1 g/mol

- CAS Number : 70886-70-3

- IUPAC Name : 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole

Anticancer Activity

Research indicates that oxazole derivatives, including 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole, exhibit potent anticancer properties. A study evaluated a series of oxazole derivatives against various cancer cell lines, revealing that this compound showed significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| CaCo-2 (Colon) | 15.3 |

| 3T3-L1 (Mouse) | 20.0 |

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity. A study on similar oxazole derivatives highlighted their effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that halogen substitutions enhance antimicrobial potency.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The presence of chloromethyl and chlorophenyl groups is believed to contribute to this activity .

The biological activity of 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism and bacterial resistance mechanisms.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death .

Case Study 1: Anticancer Efficacy

In a preclinical trial, researchers treated mice bearing human tumor xenografts with the compound. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A clinical evaluation assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. The results demonstrated a notable reduction in bacterial load, suggesting its application in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted oxazoles with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like zinc iodide. Optimization focuses on reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst loading (1–5 mol%). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . Alternative routes may involve halogen exchange reactions starting from bromomethyl analogs, though yields vary depending on halogenophilicity of the catalyst .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify chloromethyl (-CHCl) and aromatic protons (4-chlorophenyl group). H NMR typically shows a triplet for CHCl (~δ 4.5–5.0 ppm) and singlet for the oxazole methyl group (~δ 2.3 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving challenges like twinning or high thermal motion. Hydrogen bonding networks (e.g., C–H···O/N interactions) stabilize the lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 256.05 for CHClNO) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions compared to bromo or iodo analogs?

- Methodological Answer : The chloromethyl group exhibits moderate electrophilicity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) for substitutions. Bromo analogs react faster (lower activation energy), while iodo derivatives risk side reactions (e.g., elimination). Kinetic studies via H NMR monitoring reveal pseudo-first-order kinetics for Cl → N substitution with amines (e.g., piperidine), with rate constants ~10 s at 25°C .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies (e.g., IC variability in enzyme inhibition assays) arise from assay conditions (pH, ionic strength) or compound aggregation. Strategies include:

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

- Dynamic Light Scattering (DLS) : Detect colloidal aggregation artifacts at >100 μM concentrations .

- Statistical Replication : Use ≥3 independent replicates with blinded analysis to minimize bias .

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Halogen Replacement : Replace the 4-chlorophenyl group with trifluoromethyl (CF) to improve lipophilicity (logP) and oxidative stability .

- Chloromethyl Alternatives : Substitute with azidomethyl (-CHN) for click chemistry applications, retaining bioactivity while enabling conjugation .

- Comparative Data :

| Modification | Bioactivity (IC, μM) | Metabolic Half-life (h) |

|---|---|---|

| -CHCl | 0.45 ± 0.12 | 1.2 ± 0.3 |

| -CHCF | 0.52 ± 0.15 | 3.8 ± 0.5 |

| -CHN | 0.48 ± 0.10 | 2.1 ± 0.4 |

| Data derived from cytochrome P450 stability assays and target enzyme inhibition studies . |

Q. How can computational methods predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Protonation states (at physiological pH) are validated via MarvinSketch .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Chlorophenyl groups often form π-π stacking with aromatic residues (e.g., Phe360 in kinase targets) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., Ala → Ser in target proteins) to rationalize activity changes .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported methods?

- Methodological Answer : Yield discrepancies (30–85%) stem from:

- Impurity in Precursors : Trace moisture in chloromethyl methyl ether deactivates Lewis acids. Use molecular sieves (3Å) for solvent drying .

- Reaction Scalability : Bench-scale (1–10 g) reactions favor column purification, while bulk syntheses (>100 g) require distillation under reduced pressure .

- Catalyst Deactivation : Zinc iodide degrades in polar solvents; replace after 3 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.